molecular formula C6H10N2 B14130287 1,4,5-Trimethylpyrazole CAS No. 15802-97-8

1,4,5-Trimethylpyrazole

Cat. No.: B14130287
CAS No.: 15802-97-8
M. Wt: 110.16 g/mol
InChI Key: SUHBKHNLQCODJL-UHFFFAOYSA-N
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Description

1,4,5-Trimethylpyrazole is a heterocyclic organic compound with the molecular formula C6H10N2. It belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4,5-Trimethylpyrazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For example, the reaction of 3,4,5-trimethyl-1H-pyrazole with suitable reagents under controlled conditions can yield this compound . Another method involves the use of hydrazine derivatives and diketones, which undergo cyclization to form the pyrazole ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1,4,5-Trimethylpyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents, acylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazoline derivatives .

Mechanism of Action

The mechanism of action of 1,4,5-trimethylpyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects are mediated through binding to active sites on target proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific arrangement of methyl groups, which influences its chemical reactivity and biological activity. This distinct structure allows it to interact differently with molecular targets compared to its isomers .

Properties

IUPAC Name

1,4,5-trimethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-5-4-7-8(3)6(5)2/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHBKHNLQCODJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50902500
Record name NoName_3004
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50902500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15802-97-8
Record name 1,4,5-Trimethyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15802-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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